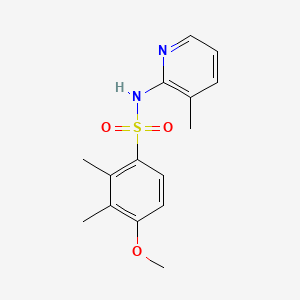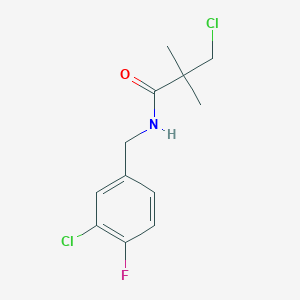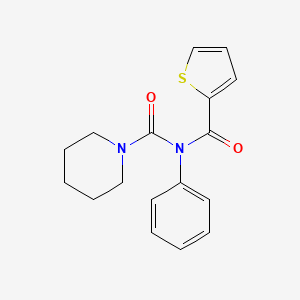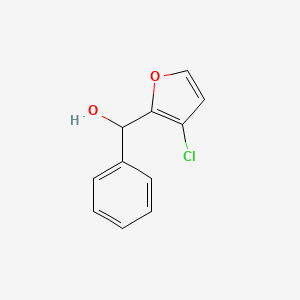
4,5-Dichloro-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. This particular derivative of pyrimidine is characterized by the presence of two chlorine atoms and one methoxy group attached to its pyrimidine ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves halogenation and substitution reactions. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride . Similarly, 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is synthesized by cyclization of diethyl-2-(2-methoxyphenoxy)malonate with formamidine pyrimidine followed by halogenation . These methods could potentially be adapted for the synthesis of this compound by altering the position of the halogen and methoxy substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often investigated using experimental techniques such as FT-IR, FT-Raman, NMR, and theoretical techniques like DFT. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated to understand its role as an antihypertensive agent . The geometrical parameters obtained theoretically were in agreement with experimental values, suggesting a similar approach could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Pyrimidine derivatives participate in various chemical reactions, including Suzuki cross-coupling reactions, which are used to yield heteroarylpyrimidines . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, as seen in the synthesis of 4,6-bis(5-pyrimidyl)pyrimidine . Understanding the reactivity of this compound would require studying its behavior in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their melting points, solubility, and stability, can be determined through experimental methods. For instance, the melting point of 3-methoxy-5-chloro-2,6-dinitropyridine was determined to be 115-117 °C . Theoretical calculations, such as those performed for 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxypyrimidin-5-amine, can provide insights into the molecular stability, charge distribution, and electronic properties . These methods could be applied to determine the physical and chemical properties of this compound.
Aplicaciones Científicas De Investigación
Solubility Studies :
- The solubility of 4,5-dichloro-6-methoxypyrimidine in various solvents like ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane has been experimentally determined, which is crucial for its application in different chemical processes and formulations (Liu et al., 2010).
Synthesis Research :
- Significant research has been done on the synthesis process of this compound derivatives, highlighting its role as an intermediate in the creation of other compounds. This includes methods like cyclization and chlorination (Guo Lei-ming, 2012).
Deuterium Substitution for Herbicides :
- The compound has been used in the synthesis of deuterium-substituted compounds for herbicides, indicating its role in agricultural chemistry (Yang Zheng-mi, 2014).
Antiviral and Anticancer Research :
- Research has also explored its use in the synthesis of compounds with potential antiviral and anticancer properties, such as in the creation of purine N-oxides (Fujii et al., 1995).
Pharmaceutical Research :
- In the field of pharmaceuticals, this compound has been involved in the study of antihypertensive agents. Its molecular structure and properties have been analyzed for potential medicinal applications (S. Aayisha et al., 2019).
Technological Innovation for Industrial Production :
- Technological innovations in the synthesis of this compound derivatives have been made to make the process more suited for industrial production, focusing on cost-effectiveness and higher yields (Ju Xiu-lian, 2009).
Infrared, Raman, NMR, and UV Spectroscopy Studies :
- The compound has been extensively studied using spectroscopic methods like infrared, Raman, NMR, and UV spectroscopy, providing insights into its molecular structure and properties (Z. Cinar et al., 2013).
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives, to which 4,5-dichloro-6-methoxypyrimidine belongs, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .
Biochemical Pathways
Considering the wide range of biological activities associated with pyrimidine derivatives, it’s plausible that this compound could impact multiple biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes corresponding to its pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C .
Safety and Hazards
4,5-Dichloro-6-methoxypyrimidine is considered hazardous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4,5-dichloro-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUVTADPEPLFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)

![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)




![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)